molecular formula C12H16BrNO3S2 B7139454 N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide

N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide

Cat. No.: B7139454
M. Wt: 366.3 g/mol
InChI Key: WNNZEOSYQBMOCP-UHFFFAOYSA-N
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Description

N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a carboxamide group attached to a thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S2/c1-8-7-9(18-10(8)13)19(16,17)14-11(15)12(2)5-3-4-6-12/h7H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNZEOSYQBMOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC(=O)C2(CCCC2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide typically involves multiple steps, starting with the bromination of 4-methylthiophene to obtain 5-bromo-4-methylthiophene. This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative. The final step involves the reaction of the sulfonyl derivative with 1-methylcyclopentane-1-carboxamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can lead to various substituted thiophene derivatives .

Scientific Research Applications

N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices

Mechanism of Action

The mechanism of action of N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom and thiophene ring may also contribute to the compound’s biological activity by facilitating interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylthiophene: A simpler thiophene derivative with similar bromine substitution.

    N-(4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide: Lacks the bromine atom but has similar structural features.

    N-(5-chloro-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide: Contains a chlorine atom instead of bromine.

Uniqueness

N-(5-bromo-4-methylthiophen-2-yl)sulfonyl-1-methylcyclopentane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to similar compounds. The combination of the sulfonyl and carboxamide groups also enhances its potential for diverse applications in research and industry .

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